Bienvenue dans la boutique en ligne BenchChem!

7-Nitro-1,2-dihydroindazol-3-one

Nitric Oxide Synthase Enzyme Inhibition Neuropharmacology

Acquire 7-Nitro-1,2-dihydroindazol-3-one (7-NI), the benchmark selective nNOS inhibitor essential for in vivo pain and stroke research. Its unique selectivity profile (>400x more potent than 5-nitroindazole) avoids confounding cardiovascular effects seen with non-selective NOS inhibitors. This compound is validated for rodent models at 20-50 mg/kg. Do not substitute with generic isomers.

Molecular Formula C7H5N3O3
Molecular Weight 179.13 g/mol
CAS No. 31775-97-0
Cat. No. B1609356
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Nitro-1,2-dihydroindazol-3-one
CAS31775-97-0
Molecular FormulaC7H5N3O3
Molecular Weight179.13 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)[N+](=O)[O-])NNC2=O
InChIInChI=1S/C7H5N3O3/c11-7-4-2-1-3-5(10(12)13)6(4)8-9-7/h1-3H,(H2,8,9,11)
InChIKeyDIMKMDUVYPSCLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Nitro-1,2-dihydroindazol-3-one (CAS 31775-97-0): Core Physicochemical and Class Characteristics for Procurement Identification


7-Nitro-1,2-dihydroindazol-3-one (CAS 31775-97-0), also referred to as 7-nitroindazole (7-NI) in the primary literature, is a synthetic heterocyclic compound belonging to the indazole class, with the molecular formula C7H5N3O3 and a molecular weight of 179.13 g/mol [1]. This compound is structurally characterized by a nitro group at the 7-position of the indazole ring system. It has garnered significant scientific attention primarily as a pharmacological tool compound due to its established role as an inhibitor of nitric oxide synthase (NOS) enzymes [2]. Its utility in research stems from its capacity to modulate nitric oxide (NO) production, a critical signaling molecule involved in neurotransmission, inflammation, and vascular regulation.

Why Generic Substitution Fails for 7-Nitro-1,2-dihydroindazol-3-one: Evidence of Isoform Selectivity and Physicochemical Divergence


Substitution of 7-nitro-1,2-dihydroindazol-3-one with other nitroindazole isomers or unsubstituted indazole is scientifically unsound due to profound, quantifiable differences in potency, target selectivity, and electrochemical behavior. Direct comparative studies reveal that the position of the nitro group on the indazole core is a critical determinant of NOS inhibitory activity; for example, 7-nitroindazole exhibits an IC50 against bovine brain NOS that is over 400-fold lower than that of 5-nitroindazole [1]. Furthermore, 7-nitroindazole demonstrates a unique in vivo selectivity profile for neuronal NOS (nNOS) over endothelial NOS (eNOS), a characteristic not observed with other NOS inhibitors or many close structural analogs, which is essential for avoiding confounding cardiovascular effects in experimental models [2]. These functional disparities are underpinned by structural and electronic differences, including distinct reduction potentials and dimerization tendencies between N-1 and N-2 alkylated nitroindazole regioisomers [3]. Relying on a generic substitute without these specific molecular attributes introduces uncontrolled variables that can invalidate experimental outcomes.

Quantitative Differentiation Guide for 7-Nitro-1,2-dihydroindazol-3-one Procurement


Comparative NOS Inhibition Potency: 7-Nitroindazole vs. Other Nitroindazole Isomers

7-Nitro-1,2-dihydroindazol-3-one (7-nitroindazole) demonstrates significantly greater inhibitory potency against both constitutive neuronal NOS (nNOS) and inducible NOS (iNOS) compared to its 5- and 6-nitro positional isomers and unsubstituted indazole [1]. Against bovine brain constitutive NOS, the IC50 of 7-nitroindazole (2.5 μM) is 460-fold lower than that of 5-nitroindazole (1.15 mM) and 16-fold lower than 6-nitroindazole (40 μM) [1]. This clear rank order of potency (7-NI > 6-NI > 5-NI > indazole) is consistently observed against murine macrophage iNOS, where 7-nitroindazole's IC50 (20 μM) is 12-fold lower than 5-nitroindazole (240 μM) and 2.8-fold lower than 6-nitroindazole (56 μM) [1].

Nitric Oxide Synthase Enzyme Inhibition Neuropharmacology Indazole SAR

Comparative Neuronal NOS Inhibition Potency: 7-Nitroindazole vs. JI-8

In a direct comparative study, 7-nitroindazole (7-NI) exhibited a Ki of 0.09 ± 0.024 μM for inhibition of neuronal NOS (nNOS), while a newer generation inhibitor, JI-8, demonstrated a Ki of 0.014 μM, indicating JI-8 is approximately 6.4-fold more potent in vitro [1]. However, the study revealed a crucial therapeutic index differentiation: while JI-8 did not affect maternal blood pressure even at high doses, a 100-fold increase in the dose of 7-NI (to 15.75 μmol/kg) significantly decreased systolic blood pressure in the dam [1]. This indicates that while 7-NI is a potent nNOS inhibitor, its safety margin concerning cardiovascular side effects is narrower than that of highly optimized, newer-generation inhibitors.

Neuronal Nitric Oxide Synthase Cerebral Palsy Neuroprotection nNOS Inhibitor

Comparative In Vivo nNOS Selectivity: 7-Nitroindazole vs. L-NAME

A key differentiating feature of 7-nitro-1,2-dihydroindazol-3-one is its remarkable in vivo selectivity for neuronal NOS (nNOS) over endothelial NOS (eNOS), in stark contrast to non-selective NOS inhibitors like L-NAME [1]. While 7-nitroindazole effectively inhibits brain NOS activity and produces antinociception, it does so without significantly increasing mean arterial blood pressure (MAP) in rodent models [1]. Specifically, administration of 7-NI at antinociceptive doses (e.g., 25 mg/kg i.p.) resulted in a maximal MAP increase of only ~10 mmHg, whereas non-selective inhibition of eNOS would typically produce marked hypertension [1]. This contrasts with compounds like L-NAME, which inhibit both nNOS and eNOS, leading to significant and confounding pressor responses at doses required for CNS effects.

Endothelial NOS Blood Pressure Isoform Selectivity In Vivo Pharmacology

Comparative Electrochemical Behavior: 7-Nitroindazole vs. 4-Nitroindazole Regioisomers

The electrochemical reduction behavior, a key step in the bioactivation of nitroaromatic compounds, is fundamentally different between 7-nitro and 4-nitro regioisomers of N-1H nitroindazoles [1]. Cyclic voltammetry studies have confirmed that N-1H 7-nitroindazoles possess the unique ability to undergo dimerization upon reduction, a phenomenon not observed for their 4-nitro counterparts under the same conditions [1]. This difference in reduction mechanism is attributed to the distinct electronic distribution in the 7-nitro versus 4-nitro substituted indazole ring systems, which directly impacts their chemical reactivity and potentially their biological activity [1].

Cyclic Voltammetry Nitroreduction Electronic Distribution Structure-Activity Relationship

Validated Research Application Scenarios for 7-Nitro-1,2-dihydroindazol-3-one (CAS 31775-97-0)


In Vivo Neuropharmacology: Investigating nNOS-Mediated Nociception and Neuroprotection

This compound is optimally deployed as a reference nNOS inhibitor for in vivo studies where preserving cardiovascular homeostasis is paramount. Its documented ability to attenuate nociceptive responses and provide neuroprotection in models of cerebral ischemia, without the confounding hypertensive effects of non-selective NOS inhibitors like L-NAME, makes it the preferred tool compound [1]. Its use is specifically validated in rodent models of pain and stroke, where a dose range of 20-50 mg/kg (i.p.) is commonly employed to achieve significant brain NOS inhibition and corresponding behavioral or histological effects [REFS-1, REFS-2].

In Vitro Nitric Oxide Synthase (NOS) Enzymology and Inhibitor Benchmarking

7-Nitro-1,2-dihydroindazol-3-one serves as a well-characterized reference inhibitor for in vitro enzymatic assays across all three NOS isoforms (nNOS, iNOS, eNOS). Its established Ki values (e.g., 0.09 μM for nNOS, 0.16 μM for bovine brain cNOS, 1.6 μM for murine iNOS) provide a quantitative benchmark for screening and characterizing novel NOS inhibitors [REFS-1, REFS-3]. It is the preferred comparator for establishing relative potency and understanding the structure-activity relationship (SAR) of new chemical entities targeting the heme-binding domain of NOS, particularly due to its competitive mechanism with the H4B cofactor [3].

Physicochemical Studies on Nitroheterocyclic Reduction and Dimerization

Due to its distinct electrochemical behavior, 7-nitro-1,2-dihydroindazol-3-one is a key substrate for fundamental studies on the redox chemistry of nitroaromatic heterocycles. Its unique ability to undergo reduction-induced dimerization, a property not shared by its 4-nitro regioisomer, provides a model system for investigating structure-reactivity relationships governed by electronic distribution in the indazole ring [4]. This scenario is particularly relevant for research intersecting medicinal chemistry, electrochemistry, and the development of redox-active materials.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Nitro-1,2-dihydroindazol-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.